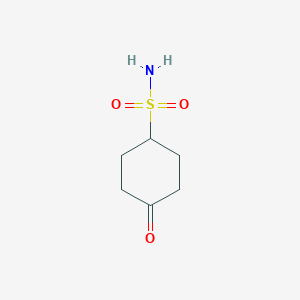

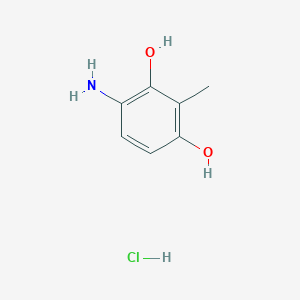

![molecular formula C10H6N2OS B2492953 [1]Benzofuro[3,2-d]pyrimidine-4(3H)-thione CAS No. 62208-70-2](/img/structure/B2492953.png)

[1]Benzofuro[3,2-d]pyrimidine-4(3H)-thione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzofuro[3,2-d]pyrimidine derivatives are a class of heterocyclic compounds that have attracted the attention of many researchers due to their potential in various fields . They have been considered as templates for drug discovery for many years and demonstrate a broad spectrum of biological activities including anti-inflammatory, antiviral, analgesic, anti-proliferative and antimicrobial .

Synthesis Analysis

Benzofuro[3,2-d]pyrimidine derivatives are prepared using aza-Wittig reactions of iminophosphoranes with n-butyl isocyanate at 40–50 °C to give carbodiimide intermediates, which are reacted with nitrogen-oxygen-containing nucleophiles to give 3-alkyl-2-amino (aryloxy/alkoxy)-benzofuro[3,2-d]pyrimidin-4(3H)-ones .Molecular Structure Analysis

The molecular structure of these compounds is confirmed by 1H NMR, 13C NMR, mass spectrometry, infrared and elemental analysis .Chemical Reactions Analysis

The iminophosphorane also reacts directly with excess carbon disulfide, followed by n-propylamine; further reaction with alkyl halides or halogenated aliphatic esters in the presence of anhydrous K2CO3 produces the corresponding 2-alkylthio-3-n-propyl-benzofuro[3,2-d]pyrimidin-4(3H)-ones .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary. For example, Benzofuro [3,2-d]pyrimidine-2,4 (1H,3H)-dione has a molecular weight of 202.17 and is a solid at room temperature .Applications De Recherche Scientifique

PARP Inhibition

Some benzofuro[3,2-d]pyrimidine-4(3H)-thione derivatives have been investigated as PARP-1 inhibitors. By targeting poly(ADP-ribose) polymerase (PARP), these compounds could play a role in cancer therapy, particularly in combination with other treatments .

Antitumor Activity

Benzofuro[3,2-d]pyrimidines exhibit antitumor effects against various cancer cell lines, including HepG2, Bel-7402, and HeLa. Researchers study their mechanisms of action and potential as chemotherapeutic agents .

Diversity-Oriented Synthesis

Efficient annulation reactions allow the synthesis of 1,4-dihydrobenzofuro[3,2-b]pyridines from aurone-derived α,β-unsaturated imines and activated terminal alkynes. These compounds serve as versatile building blocks for further functionalization and drug design .

Aromatization and Quinoline Derivatives

Benzofuro[3,2-c]quinolines can be synthesized starting from 3-(2-methoxyphenyl)quinolin-4(1H)ones via a sequential chlorination/demethylation, intramolecular cyclization pathway. These derivatives may have diverse biological activities .

3-Alkyl-2-Amino Benzofuro[3,2-d]pyrimidin-4(3H)-ones

In the presence of a catalytic amount of sodium ethoxide or K2CO3, nucleophiles react with benzofuro[3,2-d]pyrimidine-4(3H)-thione to yield 3-alkyl-2-amino (aryloxy/alkoxy) derivatives. These compounds could find applications in medicinal chemistry .

Mécanisme D'action

While the specific mechanism of action for “1Benzofuro[3,2-d]pyrimidine-4(3H)-thione” is not available, similar compounds have shown to inhibit the repair of DNA single-strand breakage and aggravate DNA double-strand breakage by inhibiting PARP-1 activity, and promote the apoptosis of cancer cells through the mitochondrial apoptosis pathway .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1H-[1]benzofuro[3,2-d]pyrimidine-4-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2OS/c14-10-9-8(11-5-12-10)6-3-1-2-4-7(6)13-9/h1-5H,(H,11,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEYGQMGDXGLAGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(O2)C(=S)N=CN3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1]Benzofuro[3,2-d]pyrimidine-4(3H)-thione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

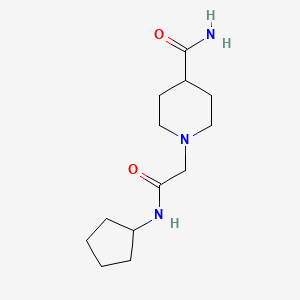

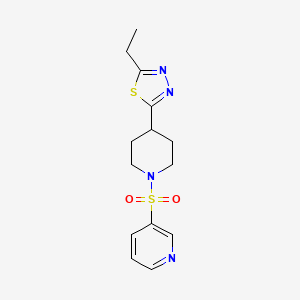

![N-[2-Hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide](/img/structure/B2492882.png)

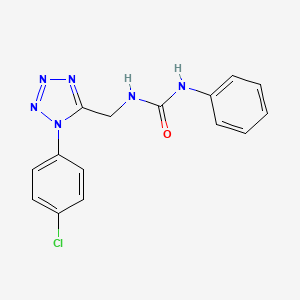

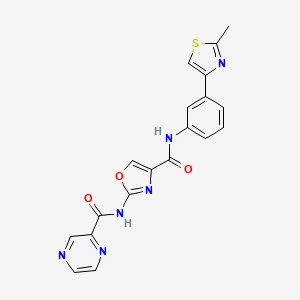

![5-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)-3-[3-(trifluoromethyl)phenyl]triazol-4-amine](/img/structure/B2492884.png)

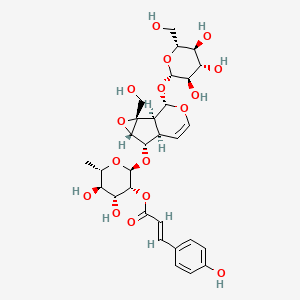

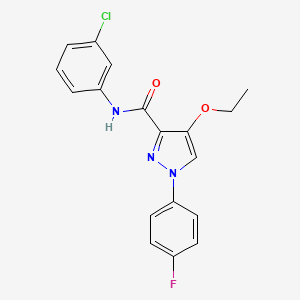

![N-[2-(propan-2-ylsulfanyl)phenyl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B2492886.png)

![5-methyl-1-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1H-pyrazole-4-carboxamide](/img/structure/B2492887.png)

![(1R,2R,3R,5R,6S)-9-Oxatricyclo[4.2.1.02,5]non-7-en-3-amine](/img/structure/B2492888.png)